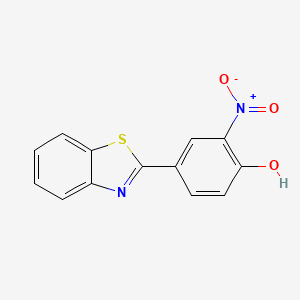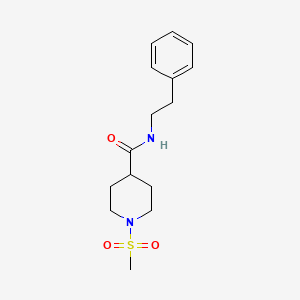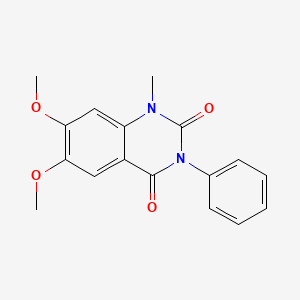![molecular formula C21H17N3O2 B5695105 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide is a compound derived from the imidazo[1,2-a]pyridine class, known for its versatile applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
- The synthesis of compounds like this compound often involves the generation of stable N-heterocyclic carbenes using the imidazo[1,5-a]pyridine skeleton as a platform (Alcarazo et al., 2005).
Molecular Structure Analysis
- The molecular structure of related imidazo[1,2-a]pyridine derivatives has been studied, revealing inclinations between phenyl rings and the imidazole planes, which is crucial for understanding their chemical behavior (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
- Imidazo[1,2-a]pyridine derivatives like this compound have been involved in multicomponent reactions, demonstrating their reactivity and potential for producing a variety of chemical structures (Pan et al., 2010).
Wirkmechanismus
Target of Action
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide, hereafter referred to as the compound, primarily targets Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, by inhibiting its function . This interaction results in the inhibition of ergosterol formation, disrupting the integrity of the fungal cell membrane . The compound’s mode of action is similar to that of other azole antifungals such as ketoconazole, miconazole, esomeprazole, and clotrimazole .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway, leading to downstream effects on fungal cell growth and proliferation . By inhibiting CYP51, the compound prevents the conversion of lanosterol to ergosterol, disrupting the fungal cell membrane’s structure and function . This disruption can lead to cell leakage and ultimately cell death .
Pharmacokinetics
The compound could be moderately toxic to humans, though in-vitro toxicity studies would provide more accurate information .
Result of Action
The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It has been shown to have a minimum inhibitory concentration ranging from 4 to 16 µg/mL and a minimum fungicidal concentration in the range of 4‒32 µg/mL . These concentrations are sufficient to eliminate Candida spp., indicating the compound’s potential as a novel antifungal agent .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific details are not available for this compound, factors such as pH, temperature, and presence of other substances can affect the activity of many drugs
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-18-10-8-15(9-11-18)21(25)22-17-6-4-5-16(13-17)19-14-24-12-3-2-7-20(24)23-19/h2-14H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWXJJQLXVFGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5695027.png)
![2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B5695033.png)
![5-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5695042.png)




![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B5695082.png)
![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)


![4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)
